molecular formula C11H13N3 B1169007 cathepsin X CAS No. 116155-77-2

cathepsin X

Cat. No.: B1169007
CAS No.: 116155-77-2
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cathepsin X (also known as Cathepsin Z or P) is a lysosomal cysteine protease with exclusive carboxypeptidase activity, setting it apart from other members of the papain family . It is expressed predominantly in immune cells such as monocytes, macrophages, and dendritic cells, as well as in neuronal cells . Its role in cellular processes is twofold: it regulates signal transduction through an RGD motif in its pro-form that can bind to integrin receptors, and its mature, active form proteolytically cleaves the C-terminal amino acids of specific substrates . Key molecular targets of its carboxypeptidase activity include the β-chain of integrin receptors, γ-enolase, chemokine CXCL-12, and profilin 1 . In cancer research, this compound is a significant promoter of malignant progression . It regulates adhesion, migration, and invasion of tumor and endothelial cells, promotes epithelial-mesenchymal transition, and helps bypass cellular senescence . High levels of this compound found in various tumor samples correlate with poor patient outcomes, underscoring its value as a prognostic marker and a potential therapeutic target . In neuroscience, this compound is implicated in neuroinflammatory and degenerative processes; it is upregulated in activated microglia and cleaves the C-terminus of γ-enolase, thereby abolishing its neuroprotective activity . This Recombinant Human this compound protein is supplied as a highly active, NS0-derived, carrier-free preparation . It is provided in its pro-form and can be activated in vitro for use in enzymatic assays (with activity verified using the fluorogenic substrate Mca-RPPGFSAFK(Dnp)-OH), target validation, and inhibitor screening . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

CAS No.

116155-77-2

Molecular Formula

C11H13N3

Origin of Product

United States

Scientific Research Applications

Role in Cancer Progression

Cathepsin X is implicated in the progression of several cancers. Its activity is often associated with tumor cell migration and invasion, making it a potential target for therapeutic interventions. Key findings include:

  • Tumor Cell Migration : this compound facilitates the migration of tumor cells, which is crucial for metastasis. Inhibitors targeting this compound have been shown to impair this migratory capability, suggesting a therapeutic avenue for cancer treatment .
  • Clinical Correlation : Elevated levels of this compound have been linked to poorer overall survival rates in cancer patients. Studies indicate that both the precursor and active forms of this compound are secreted by tumor cells and macrophages, correlating with aggressive tumor behavior .

Table 1: this compound in Cancer Studies

Study ReferenceFindingsImplications
This compound promotes tumor cell migrationPotential target for anti-metastatic therapies
Higher levels correlate with reduced survivalBiomarker for aggressive cancer phenotypes

Involvement in Neurodegenerative Diseases

This compound plays a critical role in neurodegeneration, particularly in conditions like Alzheimer's disease and Parkinson's disease. Its enzymatic activity influences neuronal health and survival.

  • Neuronal Function : this compound is involved in the cleavage of proteins that affect neuronal differentiation and survival. For instance, it cleaves γ-enolase, which is essential for neurotrophic activity .
  • Neurotoxin Response : Research has demonstrated that inhibiting this compound can significantly reduce neurotoxin-induced neurodegeneration, indicating its potential as a therapeutic target in neurodegenerative disorders .

Table 2: this compound in Neurodegenerative Research

Study ReferenceFindingsImplications
Inhibition reduces neurotoxin-induced damageTherapeutic target for neuroprotection
Involvement in neuronal apoptosis regulationPotential role in managing neurodegenerative diseases

Development of Inhibitors

The development of selective inhibitors for this compound is crucial for both research and therapeutic applications. Recent studies have focused on creating reversible inhibitors that can modulate its activity without significant toxicity.

  • Triazole-Based Inhibitors : These inhibitors have shown promise in selectively targeting this compound, allowing researchers to study its role in diseases more effectively .
  • Biochemical Characterization : Advances in understanding the biochemical properties of this compound facilitate the design of more effective inhibitors that can be utilized in clinical settings .

Table 3: Inhibitors Targeting this compound

Inhibitor TypeMechanismStatus
Triazole-BasedSelective inhibition of enzymatic activityUnder investigation
Biotin-Hex-Nle-SYActivity-based probe for modulationExperimental use

Potential Therapeutic Applications

Given its involvement in critical biological processes, this compound presents multiple therapeutic opportunities:

  • Cancer Therapy : Targeting this compound could lead to novel treatments aimed at reducing metastasis and improving patient outcomes.
  • Neuroprotection : Developing inhibitors that can mitigate the effects of neurotoxins may provide new avenues for treating neurodegenerative diseases.

Chemical Reactions Analysis

Enzymatic Activity and Positional Specificity

Cathepsin X functions as a strict carboxy-monopeptidase , sequentially removing C-terminal amino acids from substrates. This positional specificity distinguishes it from other cathepsins with endopeptidase activity . Key characteristics include:

  • Proline exclusion : this compound cannot cleave substrates with proline at P2, P1, or P1' positions due to steric hindrance .

  • Broad substrate tolerance : It accommodates most natural amino acids except proline in its S2, S1, and S1' subsites .

Table 1: Substrate Specificity Profile

PositionPreferred ResiduesDisfavored Residues
S2Hydrophobic (Phe, Leu)Gly, Pro
S1Basic (Arg, Lys)Pro
S1'Small (Ala, Ser)Pro

Data derived from systematic substitution experiments using Abz-FRF(4NO₂) substrates .

CXCL-12 Cleavage

Osteoblast-secreted this compound digests CXCL-12 isoforms (SDF-1α/SDF-1β), disrupting hematopoietic stem cell homing:

Reaction :
CXCL-12 → Truncated CXCL-12 + Free amino acids

Cleavage Sites :

  • SDF-1α : C-terminal Lys-68 removal (MALDI-TOF confirmed)

  • SDF-1β : Sequential cleavage of C-terminal residues

Functional Impact :

  • Reduces CXCR4 receptor binding affinity by >80%

  • Decreases chemotactic potency by 3-fold

β2 Integrin Processing

This compound modifies leukocyte function via β2 integrin activation:

Reaction :
β2 integrin C-terminal → Truncated β2 integrin + (F-A-E-S)

Stepwise Cleavage :

  • Phe-766 removal

  • Ala-767 removal

  • Glu-768 removal

  • Ser-769 removal (stops at Pro-770)

Structural Consequences :

  • Altered cytoplasmic tail interactions with cytoskeletal proteins (talin, filamin)

  • Enhanced LFA-1-mediated T cell migration by 40%

Enolase Isoform Regulation

This compound modulates neuronal survival through enolase processing:

Reaction :
α/γ-enolase → Truncated enolase + C-terminal peptides

Key Effects :

  • Neurotrophic activity loss : Cleavage abolishes plasminogen-binding capacity

  • Neurite dynamics : Inhibition increases neurite length by 2.5-fold during early outgrowth

Kinetic Parameters

Catalytic Efficiency :

Substratek<sub>cat</sub> (s⁻¹)K<sub>M</sub> (μM)k<sub>cat</sub>/K<sub>M</sub> (M⁻¹s⁻¹)
Abz-FRF(4NO₂)12.4 ± 1.228.3 ± 3.14.38 × 10⁵
CXCL-12 (SDF-1α)8.9 ± 0.741.2 ± 4.82.16 × 10⁵

Data synthesized from mass spectrometry and fluorometric assays .

pH Dependency

Optimal activity occurs at pH 5.0-5.5 , with:

  • 75% activity loss at pH 7.0

  • Complete inactivation at pH >7.4

This acidic preference aligns with lysosomal/endosomal localization but permits extracellular activity in bone marrow niches .

Biological Implications

The chemical reactivity of this compound creates biological switches through:

  • Integrin activation : Enables rapid immune cell adhesion changes

  • Chemokine inactivation : Modulates stem cell trafficking

  • Metabolic enzyme regulation : Controls neuronal survival pathways

These reactions position this compound as a critical post-translational modification enzyme in both physiological and pathological processes.

Comparison with Similar Compounds

Neurodegeneration

  • CTSX: Upregulated in Parkinson’s disease (PD) models, promoting dopaminergic neuron loss . Co-localizes with γ-enolase in amyloid-β plaques in Alzheimer’s disease (AD) .
  • CTSB/L : Associated with amyloid plaque maturation (CTSB) and tau cleavage (CTSL) in AD .

Cancer

  • CTSX: Enhances glioblastoma multiforme progression via macrophage/microglia interactions . Correlates with poor prognosis in lung and esophageal cancers .
  • CTSB : Overexpressed in breast and colorectal cancers; promotes angiogenesis .
  • CTSL : Drives metastasis by degrading extracellular matrix components .

Immune Regulation

  • CTSX : Modulates β2 integrins (LFA-1, Mac-1) to regulate T-cell migration and phagocytosis .
  • CTSB : Processes antigens for MHC-II presentation .

Inhibitors and Therapeutic Potential

Protease Selective Inhibitors Therapeutic Applications
This compound AMS36, Z7, MGP302 Neuroprotection in PD; anti-glioblastoma therapies
Cathepsin B CA-074, E-64 Anti-cancer; reduces tumor invasion
Cathepsin L Z-FY-CHO, SID26681509 Metastasis suppression; radiosensitization
  • CTSX inhibitors : AMS36 attenuates neuroinflammation in PD models ; Z7 reduces glioblastoma cell viability .
  • CTSB/L inhibitors : CA-074 and Z-FY-CHO show efficacy in preclinical cancer models .

Preparation Methods

Heterologous Expression in Pichia pastoris

The methylotrophic yeast Pichia pastoris has emerged as a robust platform for producing recombinant prothis compound. In this system, the prothis compound gene is cloned into a plasmid under the control of the alcohol oxidase 1 (AOX1) promoter. Following transformation into Pichia strains such as GS115, methanol-induced expression yields prothis compound in the culture supernatant. The secreted zymogen is then concentrated via ultrafiltration and subjected to buffer exchange into 20 mM sodium acetate (pH 5.5) containing 1 mM EDTA.

A critical advantage of this system is its scalability; bioreactor cultures achieve prothis compound titers exceeding 50 mg/L. However, the recombinant protein requires activation to mature this compound, necessitating controlled proteolytic processing.

Activation of Prothis compound

Enzymatic Activation Using Cathepsin L

Mature this compound is generated through limited proteolysis of prothis compound using human cathepsin L. Activation is performed in 0.1 M sodium acetate buffer (pH 5.0) containing 2 mM DTT and 1 mM EDTA. A prothis compound-to-cathepsin L ratio of 100:1 (w/w) ensures complete processing within 2 hours at 37°C. The reaction is terminated by adjusting the pH to 7.4, which irreversibly inactivates cathepsin L.

Table 1: Optimization of Prothis compound Activation

ParameterOptimal ConditionEffect on Activity
pH5.0Maximal cleavage rate
Temperature37°CComplete activation
DTT Concentration2 mMMaintains reducing environment
EDTA Concentration1 mMInhibits metalloproteases

Purification Strategies for Mature this compound

Immunoprecipitation for Contaminant Removal

Despite careful activation, residual cathepsin L often contaminates this compound preparations. A novel immunoprecipitation method using anti-cathepsin L monoclonal antibodies (mAbs) achieves near-complete removal. Immobilized mAbs are incubated with the activation mixture for 1 hour at 4°C, followed by centrifugation to pellet antibody-protease complexes. This step reduces cathepsin L levels below detectable limits (<0.1% of total protein).

Ion-Exchange Chromatography

Further purification employs sequential chromatography:

  • Cation-Exchange (S-Sepharose Fast Flow) : this compound binds at pH 5.5 and elutes with a 0–1 M NaCl gradient.

  • Anion-Exchange (Q-Sepharose Fast Flow) : Remaining impurities are removed at pH 8.0.

Table 2: Purification Yield of this compound

StepTotal Protein (mg)Specific Activity (U/mg)Purification (Fold)
Crude Extract12000.81
Ammonium Sulfate4502.12.6
S-Sepharose1545.356.6
Q-Sepharose0.1240.0300.0

Activity-Based Probes for Functional Validation

Design and Application of Epoxide Probes

Fluorescent ABPs like Cy5DCG04 (structure: Cy5-Ahx-Gly-Gly-Phe-Gly-epoxide) and MGP140 (Cy5-Phe-Gly-epoxide) enable specific labeling of active this compound. These probes exploit the enzyme’s preference for epoxide electrophiles over acyloxymethyl ketones (AOMKs). In intact NIH-3T3 cells, 10 μM MGP140 labels this compound within 30 minutes, with signal blocked by 50 nM K11777 (a pan-cathepsin inhibitor).

Kinetic Characterization

This compound exhibits strict carboxypeptidase activity, with a kcat/KM of 1.23 × 10^5 M^−1 s^−1 for Abz-FRF(4NO2) at pH 5.0. Notably, endopeptidase substrates like Cbz-FR-MCA are poorly cleaved (kcat/KM < 70 M^−1 s^−1), underscoring its exopeptidase specificity.

Quality Control and Functional Assays

SDS-PAGE and Western Blotting

Purity is verified by SDS-PAGE under reducing conditions, revealing a single band at 37 kDa for mature this compound. Western blotting with anti-cathepsin X mAbs (e.g., 2F12) confirms identity.

Fluorometric Activity Assays

The Cathepsin S Inhibitor Screening Kit (ab185437) is adapted for this compound by substituting CTSS Substrate with Abz-FRF(4NO2). Reactions contain:

  • 50 nM this compound

  • 40 μM substrate

  • 100 mM sodium acetate (pH 5.0)
    Fluorescence (Ex/Em = 320/420 nm) is monitored kinetically, with 10 μM E-64d serving as a negative control .

Q & A

Q. What are the standard enzymatic assays for measuring cathepsin X activity, and how do they differ from those of other cysteine cathepsins?

this compound functions as a carboxypeptidase, requiring specific substrates such as Abz-FEK(Dnp)-OH to avoid cross-reactivity with related enzymes like cathepsin B or L. Assays typically use buffers optimized for pH 5.5 (e.g., 100 mM sodium acetate with 5 mM cysteine and 1.5 mM EDTA) to maintain enzymatic activity . Unlike cathepsin B, which exhibits both endo- and exopeptidase activity, this compound is monocarboxypeptidase-specific, necessitating substrate specificity validation to prevent misinterpretation .

Q. How can researchers ensure the purity of recombinant this compound to avoid contamination with other cysteine cathepsins?

Contamination issues arise during recombinant expression (e.g., in P. pastoris or E. coli) or activation steps involving proteases like cathepsin L. To validate purity:

  • Use western blotting or ELISA to detect contaminants (e.g., cathepsin L/B).
  • Employ activity-based probes (ABPs) such as Cy5DCG04 , which labels active this compound but not other cysteine cathepsins, to confirm specificity .

Q. Why do some studies report conflicting results on the inhibition of this compound by cystatins or thyropins?

Early studies using native this compound isolated from human liver or recombinant preparations contaminated with cathepsins B/L led to false-positive inhibition data. For reliable results:

  • Use recombinant this compound with undetectable contamination (validated via western blot).
  • Test inhibitors at 100-fold molar excess over the enzyme and pair with this compound-specific substrates .

Advanced Research Questions

Q. How can activity-based probes (ABPs) be designed to selectively label active this compound in complex biological systems?

ABPs like MGP140 (epoxide-based) or Cy5DCG04 exploit this compound’s unique active-site structure. To achieve selectivity:

  • Pretreat samples with GB111-NH2 , an inhibitor blocking most cysteine cathepsins except this compound.
  • Use ABPs with bulky electrophiles (e.g., AOMK in GB123 ) to avoid cross-reactivity, as this compound’s mini-loop sterically hinders large inhibitors .

Q. What experimental strategies can resolve contradictory data on this compound’s role in cancer progression?

Contradictions arise from tissue-specific expression (e.g., high in glioblastoma stromal cells but low in colorectal cancer macrophages). To address this:

  • Perform single-cell RNA sequencing to map this compound expression across tumor microenvironments.
  • Combine ABP labeling with immunofluorescence to correlate enzyme activity with cellular localization (e.g., lysosomal vs. extracellular) .

Q. How does the absence of endogenous inhibitors for this compound impact its regulatory mechanisms in pathological conditions?

Unlike cathepsins B/L, this compound is not inhibited by cystatins or thyropins, suggesting alternative regulation via:

  • Compartmentalization (lysosomal vs. secreted forms).
  • Post-translational modifications (e.g., phosphorylation of integrin-binding motifs) or interactions with heparan sulfate proteoglycans .

Q. What methodologies enable in vivo visualization of active this compound in disease models?

  • Dual-probe imaging : Pretreat mice with GB111-NH2 , followed by MGP140-Cy5 to label active this compound in organs like the liver or kidneys.
  • Validate specificity via knockout models or competitive inhibition with E-64 (broad-spectrum cysteine protease inhibitor) .

Methodological Best Practices

Q. How should researchers validate this compound-specific antibodies in immunohistochemistry or western blotting?

  • Compare wild-type and CTSV-knockout cell lysates (e.g., HEK293T) to confirm antibody specificity.
  • Use peptide blocking assays or siRNA-mediated knockdown to reduce false-positive signals .

Q. What controls are essential when analyzing this compound activity in cell lysates?

  • Include E-64 (10 µM) as a negative control to confirm cysteine protease-dependent activity.
  • Test lysates with This compound-specific substrates alongside pan-cathepsin substrates (e.g., Z-FR-AMC) to distinguish activity .

Data Interpretation and Reporting

Q. How should researchers address variability in this compound expression across cell lines or tissues?

  • Normalize activity data to protein abundance (e.g., ELISA) and mRNA levels (qPCR).
  • Use lysosomal markers (e.g., LAMP-1) to account for subcellular localization differences .

Q. What statistical approaches are recommended for analyzing this compound inhibition assays?

  • Calculate IC₅₀ values using non-linear regression models (e.g., GraphPad Prism).
  • Report SEM from ≥3 independent experiments performed in duplicate to ensure reproducibility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.